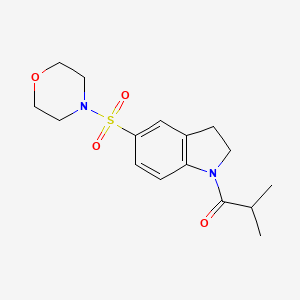

2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-methyl-1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-12(2)16(19)18-6-5-13-11-14(3-4-15(13)18)23(20,21)17-7-9-22-10-8-17/h3-4,11-12H,5-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCAZHMJSLKHMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be introduced via sulfonylation reactions using reagents like morpholine and sulfonyl chlorides.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Synthetic Routes: The target compound’s morpholinosulfonyl group likely requires sulfonylation via coupling reactions, analogous to Pd-mediated protocols described for related indole derivatives . In contrast, halogenated analogs (e.g., 2b2) are synthesized via electrophilic substitution or radical pathways .

- Spectroscopic Characterization: ¹H-NMR and ¹³C-NMR are critical for confirming substitution patterns (e.g., aromatic protons in 2a , methyl groups in 7.26 ). The morpholinosulfonyl group would exhibit distinct ¹H-NMR signals for the morpholine ring (δ 3.5–4.0 ppm) and SO₂ protons.

Crystallographic and Computational Insights

- Structural Determination: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of similar compounds, as seen in indoline derivatives . The morpholinosulfonyl group’s conformation could be resolved via X-ray crystallography using these tools.

Biological Activity

2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : C₁₃H₁₈N₂O₃S

- Molecular Weight : 278.36 g/mol

This compound features an indoline core substituted with a morpholinosulfonyl group, which is believed to enhance its biological properties.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors for key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial in bacterial DNA replication and synthesis of folate, respectively.

- Antimicrobial Activity : The presence of the indoline moiety may contribute to antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Candida albicans | 0.25 | 0.5 |

These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungi, suggesting its potential as a therapeutic agent in treating infections caused by these organisms.

Cytotoxicity Assessment

Cytotoxicity studies were conducted on normal human cell lines to assess the safety profile of the compound. The results indicated low cytotoxicity with IC50 values exceeding 60 μM, demonstrating a favorable therapeutic index.

Case Studies

A notable case study involved the synthesis and evaluation of various indoline derivatives, including our compound of interest. The study highlighted:

- Synthesis Method : The compound was synthesized via a multi-step reaction involving the coupling of morpholinosulfonyl chloride with an indoline derivative.

- Biological Evaluation : The synthesized compounds were tested for their antimicrobial properties and exhibited promising results, particularly against resistant strains of bacteria.

Q & A

Q. What are the established synthetic routes for 2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one, and how are key intermediates characterized?

Methodological Answer: The synthesis typically begins with 5-(morpholinosulfonyl)isatin as a key intermediate, prepared via sulfonylation of indoline derivatives. Reaction with carbon nucleophiles (e.g., thiazolidinones) in acetic acid with sodium acetate yields hybrid structures. Critical intermediates are characterized using:

- IR Spectroscopy : Confirmation of functional groups (e.g., NH stretches at ~3160 cm⁻¹, C=O at ~1696 cm⁻¹) .

- NMR Analysis : Aromatic protons (7.40–7.60 ppm), morpholine –CH₂ signals (δ 2.84–3.61), and NH protons (δ 11.77) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or HRMS to verify molecular ions .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what spectral signatures should researchers prioritize?

Methodological Answer:

- 1H/13C NMR : Focus on aromatic region (7.40–7.60 ppm for indole protons) and morpholine moiety signals (δ 2.84–3.61 for –CH₂ groups) .

- IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1160 cm⁻¹) and carbonyl (C=O, ~1696 cm⁻¹) stretches .

- High-Resolution Mass Spectrometry (HRMS) : Match observed [M+H]⁺ or [M–H]⁻ peaks with calculated values to confirm molecular formula .

Q. What pharmacological targets or mechanisms are associated with morpholinosulfonyl-containing indole derivatives, based on prior structural analogs?

Methodological Answer: Morpholinosulfonyl groups enhance solubility and binding to enzymes via sulfonyl-protein interactions. Analogous compounds (e.g., thiazole-oxoindole hybrids) exhibit activity against bacterial targets (e.g., Chlamydia) by inhibiting key metabolic pathways. Researchers should design assays to:

- Screen for antibacterial activity using minimum inhibitory concentration (MIC) tests.

- Evaluate enzyme inhibition (e.g., via fluorescence-based assays targeting bacterial proteases) .

Advanced Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts, binding affinities) for this compound?

Methodological Answer:

- NMR Validation : Use density functional theory (DFT) to calculate chemical shifts and compare with experimental data. Adjust solvent effects (e.g., DMSO-d₆) in simulations .

- Binding Affinity Discrepancies : Reassess docking parameters (e.g., protonation states, solvation models) or employ molecular dynamics (MD) simulations to account for protein flexibility .

- Statistical Analysis : Apply linear regression to correlate predicted vs. observed values, identifying outliers for further investigation.

Q. What strategies optimize reaction yields in the sulfonylation step during synthesis, considering steric and electronic factors?

Methodological Answer:

- Steric Mitigation : Use bulky bases (e.g., DMAP) to deprotonate intermediates, reducing steric hindrance during sulfonylation.

- Electronic Tuning : Activate the indoline ring via electron-donating groups (e.g., –OCH₃) to enhance electrophilic sulfonylation .

- Temperature Control : Maintain reactions at 0–5°C to minimize side-product formation .

Q. How do crystallographic data (e.g., torsion angles, hydrogen bonding) from related indolinone derivatives inform conformational analysis of this compound?

Methodological Answer:

- Torsion Angle Analysis : Compare X-ray data (e.g., (RS)-1-(1-Acetylindolin-5-yl)-2-chloro-propan-1-one, torsion angle C8–C9–C10–O1 = 176.2°) to identify preferred conformations .

- Hydrogen Bonding : Use SHELXL-refined structures to map interactions (e.g., N–H···O) influencing stability and solubility .

- Conformational Flexibility : Overlay multiple crystal structures to assess dynamic behavior in solution vs. solid state.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.